N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)
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Overview
Description
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is an organic compound with a complex structure that includes a triazine ring substituted with acetamide and chloro groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid and urea under acid or alkali catalysis to form the triazine amide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the triazine amide.
Phosgene Method: This involves the reaction of urea amine with phosgene to generate the triazine amide.
Industrial Production Methods
The industrial production of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro groups.
Scientific Research Applications
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pesticides.
Mechanism of Action
The mechanism of action of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine:
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine: An intermediate for the synthesis of other triazine compounds.
Uniqueness
Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] is unique due to its specific combination of acetamide and chloro substituents on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Properties
CAS No. |
30360-27-1 |
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Molecular Formula |
C9H9Cl3N6O3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-[4,6-bis[(2-chloroacetyl)amino]-1,3,5-triazin-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C9H9Cl3N6O3/c10-1-4(19)13-7-16-8(14-5(20)2-11)18-9(17-7)15-6(21)3-12/h1-3H2,(H3,13,14,15,16,17,18,19,20,21) |
InChI Key |
YJJIEWIAKNUQIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NC(=NC(=N1)NC(=O)CCl)NC(=O)CCl)Cl |
Origin of Product |
United States |
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